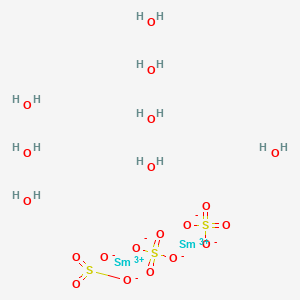
Dysprosium(III) chloride hexahydrate
描述
Dysprosium(III) chloride hexahydrate, also known as dysprosium trichloride hexahydrate, is a chemical compound with the formula DyCl₃·6H₂O. It is a white to yellow crystalline solid that rapidly absorbs moisture from the air to form a hexahydrate. This compound is a source of dysprosium ions in various chemical reactions and is used in the preparation of other dysprosium compounds .
作用机制
Dysprosium(III) chloride hexahydrate, also known as Dysprosium trichloride hexahydrate, is a compound of dysprosium and chlorine . It is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate .
Target of Action
It is known to be a moderately strong lewis acid , which suggests that it may interact with Lewis bases in biological systems.
Mode of Action
As a Lewis acid, it can accept electron pairs from Lewis bases, potentially leading to various chemical reactions
Biochemical Pathways
It is known that dysprosium compounds can be used to prepare other dysprosium(iii) compounds . For example, aqueous solutions of dysprosium chloride can be used to prepare dysprosium(III) fluoride .
Pharmacokinetics
It is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it rapidly absorbs water on exposure to moist air to form a hexahydrate . This suggests that humidity and other environmental conditions could potentially affect its stability and action.
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium(III) chloride hexahydrate can be synthesized by treating dysprosium oxide (Dy₂O₃) with hydrochloric acid (HCl). The reaction produces dysprosium(III) chloride, which then absorbs water to form the hexahydrate: [ \text{Dy}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{DyCl}_3 + 3\text{H}_2\text{O} ] [ \text{DyCl}_3 + 6\text{H}_2\text{O} \rightarrow \text{DyCl}_3·6\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often prepared using the ammonium chloride route. This involves reacting dysprosium oxide with ammonium chloride (NH₄Cl) to form ammonium dysprosium pentachloride, which is then thermally decomposed to produce dysprosium(III) chloride: [ 10\text{NH}_4\text{Cl} + \text{Dy}_2\text{O}_3 \rightarrow 2(\text{NH}_4)_2[\text{DyCl}_5] + 6\text{NH}_3 + 3\text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{DyCl}_5] \rightarrow 2\text{NH}_4\text{Cl} + \text{DyCl}_3 ]
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where dysprosium ions can be reduced to dysprosium metal or oxidized to higher oxidation states.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Ligands such as fluoride (F⁻) or bromide (Br⁻) can replace chloride ions under appropriate conditions.
Major Products:
Oxidation: Dysprosium oxide (Dy₂O₃) or dysprosium oxychloride (DyOCl).
Reduction: Dysprosium metal (Dy).
Substitution: Dysprosium fluoride (DyF₃) or dysprosium bromide (DyBr₃).
科学研究应用
Dysprosium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other dysprosium compounds and as a catalyst in various chemical reactions.
Biology: It is utilized in studies involving lanthanide-based probes and imaging agents.
Medicine: Dysprosium compounds are explored for their potential use in magnetic resonance imaging (MRI) contrast agents.
Industry: It is used in the production of dysprosium metal, which is essential for manufacturing high-performance magnets and other advanced materials
相似化合物的比较
- Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
- Holmium(III) chloride hexahydrate (HoCl₃·6H₂O)
- Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
Comparison: Dysprosium(III) chloride hexahydrate is unique due to its specific electronic configuration and magnetic properties, which make it particularly valuable in applications requiring high magnetic strength and stability. Compared to terbium, holmium, and europium chlorides, dysprosium chloride exhibits higher thermal stability and distinct coordination chemistry, making it suitable for specialized industrial and research applications .
属性
IUPAC Name |
trichlorodysprosium;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEOHRWLEGXZHW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Dy](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3DyH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051738 | |
| Record name | Dysprosium(III) chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15059-52-6 | |
| Record name | Dysprosium(III) chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium(III) chloride hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the quantum-mechanical ground state of dysprosium trichloride hexahydrate significant?
A1: The quantum-mechanical ground state of DyCl3•6H2O is ferromagnetic, exhibiting strong magnetization along a specific axis. [] This property arises from the interaction of the dysprosium ions (Dy3+) within the crystal lattice. Understanding such ground states in magnetic materials is crucial for developing applications in data storage and spintronics.
Q2: How does the theoretical study described in the research paper predict the magnetic behavior of DyCl3•6H2O?
A2: The research utilizes a quantum-mechanical approach to model the interactions between the Dy3+ ions in the crystal structure of DyCl3•6H2O. [] By considering factors like dipolar interactions and applying specific correlation assumptions, the study predicts a ferromagnetic ground state with a specific magnetization value. This theoretical prediction aligns well with experimental observations of the compound's magnetic behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










